molecular formula C3H5ClN4O2 B6188116 3-nitro-1H-pyrazol-4-amine hydrochloride CAS No. 2226034-16-6

3-nitro-1H-pyrazol-4-amine hydrochloride

Cat. No.: B6188116
CAS No.: 2226034-16-6
M. Wt: 164.6
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Description

3-Nitro-1H-pyrazol-4-amine hydrochloride is a nitro-substituted pyrazole derivative characterized by a nitro (-NO₂) group at the 3-position and an amine (-NH₂) group at the 4-position of the pyrazole ring, stabilized as a hydrochloride salt.

Properties

CAS No.

2226034-16-6

Molecular Formula

C3H5ClN4O2

Molecular Weight

164.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-pyrazol-4-amine hydrochloride typically involves the nitration of 1H-pyrazol-4-amine. One common method includes the reaction of 1H-pyrazol-4-amine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 3-position.

Industrial Production Methods

In an industrial setting, the production of 3-nitro-1H-pyrazol-4-amine hydrochloride may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrazol-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of 3-amino-1H-pyrazol-4-amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-amino-1H-pyrazol-4-amine.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-nitro-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-1H-pyrazol-4-amine hydrochloride is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and interact with various biological targets. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to the observed biological effects.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related pyrazole-4-amine hydrochlorides and their distinguishing features:

Compound Name Substituent(s) CAS Number Similarity Score* Key Properties/Applications
3-Nitro-1H-pyrazol-4-amine hydrochloride -NO₂ at C3 N/A† Reference High reactivity due to nitro group; potential energetic or bioactive applications inferred from analogs.
3-Chloro-1H-pyrazol-4-amine hydrochloride -Cl at C3 63680-90-0 1.00 Widely used as a synthetic intermediate; lower electron withdrawal compared to nitro .
1H-Pyrazol-4-amine hydrochloride No substituent 4331-28-6 0.71 Simpler structure; baseline for studying substituent effects .
1-Methyl-1H-pyrazol-4-amine hydrochloride -CH₃ at N1 127107-23-7 0.63 Enhanced lipophilicity; potential pharmaceutical building block .
1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride -C₆H₄F at N1 N/A† N/A Fluorinated aromatic substituent; likely improved metabolic stability .

*Similarity scores derived from structural similarity algorithms (e.g., Tanimoto index) in .

Comparative Analysis

Electronic Effects :

  • The nitro group in 3-nitro-1H-pyrazol-4-amine hydrochloride is significantly more electron-withdrawing than the chloro substituent in its closest analog (CAS 63680-90-0). This difference may enhance acidity at the amine group, affecting salt formation stability and intermolecular interactions .
  • Methyl or aryl substituents (e.g., 1-methyl or 3-fluorophenyl analogs) introduce steric and electronic modifications, altering solubility and bioavailability. For instance, methyl groups increase lipophilicity, whereas fluorophenyl groups improve resistance to oxidative metabolism .

Synthetic Utility: Chlorinated analogs (e.g., CAS 63680-90-0) are synthesized via reactions involving ethanol and nitro precursors, followed by reduction and salt formation . The nitro analog may follow a similar pathway, with nitration preceding amine formation. Methyl-substituted derivatives (e.g., CAS 127107-23-7) are synthesized via alkylation, highlighting the versatility of pyrazole amines in modular synthesis .

Applications :

  • Pharmaceuticals : Methyl and fluorophenyl derivatives are prioritized for drug development due to balanced reactivity and metabolic stability . The nitro analog’s strong electron withdrawal may limit biocompatibility but could be advantageous in prodrug designs or photoactive compounds.
  • Material Science : Nitro-substituted pyrazoles may serve as precursors for high-energy materials or coordination polymers, leveraging the nitro group’s redox activity .

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